molecular formula C22H28ClN3O4 B2389821 N1-(3-chloro-4-methoxyphenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide CAS No. 1234789-14-0

N1-(3-chloro-4-methoxyphenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2389821
CAS No.: 1234789-14-0
M. Wt: 433.93
InChI Key: LIXUHKRTBPYXHK-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methoxyphenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide is a bifunctional oxalamide derivative characterized by two distinct substituents:

  • Aryl moiety: A 3-chloro-4-methoxyphenyl group, where the chlorine and methoxy groups are positioned at the 3rd and 4th positions of the benzene ring. This substitution pattern is known to influence electronic properties (e.g., electron-withdrawing Cl and electron-donating OMe) and steric interactions in drug-receptor binding .
  • Heterocyclic moiety: A piperidine ring tethered to a 2,5-dimethylfuran-3-ylmethyl group. The piperidine scaffold is common in bioactive molecules due to its conformational flexibility, while the dimethylfuran moiety may enhance lipophilicity and metabolic stability.

The oxalamide (-NHC(O)C(O)NH-) linker provides rigidity and hydrogen-bonding capacity, which can modulate solubility and target affinity.

Properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O4/c1-14-10-17(15(2)30-14)13-26-8-6-16(7-9-26)12-24-21(27)22(28)25-18-4-5-20(29-3)19(23)11-18/h4-5,10-11,16H,6-9,12-13H2,1-3H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXUHKRTBPYXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CC(=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-chloro-4-methoxyphenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to synthesize current findings on its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Core Structure : Contains an oxalamide group linked to a piperidine and a substituted phenyl ring.
  • Molecular Formula : C14H14ClN3O3
  • Molecular Weight : 299.82 g/mol

Antimicrobial Activity

Research has shown that compounds containing oxalamide structures exhibit significant antimicrobial properties. A study highlighted that derivatives of oxalamides can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific compound this compound demonstrated strong activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of this compound have shown promising results. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting moderate cytotoxicity .

The mechanism by which this compound exerts its biological activity is still under investigation. However, preliminary studies suggest that it may disrupt bacterial cell wall synthesis and interfere with DNA replication in cancer cells .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The researchers found that it significantly reduced bacterial growth in vitro and showed potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, the compound was administered to mice with induced tumors. The results indicated a reduction in tumor size by approximately 40% compared to control groups, highlighting its potential for further development in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntibacterialStaphylococcus aureusMIC = 8 µg/mL
AntibacterialEscherichia coliMIC = 16 µg/mL
CytotoxicityMCF-7 (breast cancer)IC50 = 15 µM
Tumor ReductionMice modelTumor size reduced by 40%

Scientific Research Applications

Medicinal Chemistry

The primary application of N1-(3-chloro-4-methoxyphenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide lies in its potential as a therapeutic agent. Recent studies have focused on its antimicrobial properties , cytotoxicity , and mechanisms of action against various cancer cell lines.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has shown efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. Results indicate that it can induce apoptosis in cancer cells, possibly through the activation of specific apoptotic pathways. The structure-activity relationship (SAR) analysis has provided insights into how modifications to the chemical structure can enhance its potency against specific cancer types.

Case Studies

Several case studies highlight the practical applications of this compound in research:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, alongside increased markers of apoptosis. This study underscores the compound's potential as a lead candidate for breast cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The findings revealed that it significantly inhibited bacterial growth at lower concentrations compared to traditional antibiotics, suggesting its potential role in addressing antibiotic resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chloro-Methoxy Aromatic Systems

3-Chloro-N-phenyl-phthalimide (Fig. 1, ) shares the 3-chloro-substituted aromatic ring but differs in backbone structure (phthalimide vs. oxalamide) and lacks the methoxy group. Phthalimides are widely used in polymer synthesis due to their thermal stability , whereas oxalamides like the target compound are more often explored for biological activity. The methoxy group in the target compound may improve solubility compared to purely halogenated analogues.

Oxalamide-Based Analogues

N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide () features a bis-oxalamide core with azetidinone and hydroxyphenyl substituents. Key differences include:

  • Symmetry : The bis-oxalamide structure in contrasts with the asymmetrical design of the target compound.
  • Substituent Complexity: The target compound’s piperidine-furan hybrid substituent introduces conformational flexibility absent in ’s azetidinone-based analogue.

Functional Group Impact

Feature Target Compound 3-Chloro-N-phenyl-phthalimide N1,N2-bis(...)oxalamide
Core Structure Oxalamide Phthalimide Bis-oxalamide
Aromatic Substituents 3-Cl, 4-OMe phenyl 3-Cl phenyl 3-Cl, 4-OH-3-OMe phenyl
Heterocyclic Moieties Piperidine + dimethylfuran None Azetidinone
Synthetic Route Likely amine-oxalyl chloride condensation* High-temperature cyclization Stepwise acylation with chloroacetyl chloride

*Hypothesized based on analogous oxalamide syntheses .

Research Findings and Hypotheses

Pharmacological Potential

  • The piperidine-dimethylfuran moiety may enhance blood-brain barrier penetration compared to phthalimide-based polymers , making the target compound a candidate for central nervous system targets.
  • The chloro-methoxy aromatic system could mimic tyrosine or histidine residues in enzyme active sites, similar to kinase inhibitors.

Q & A

Q. SAR studies involve :

Analog Synthesis : Modifying substituents (e.g., replacing 2,5-dimethylfuran with pyridine or thiophene derivatives) to assess impact on bioactivity .

Biological Assays : Testing analogs against target receptors (e.g., kinase or GPCR inhibition) using SPR or ITC to quantify binding affinities .

Computational Modeling : Molecular docking (AutoDock, Schrödinger) identifies critical interactions (e.g., hydrogen bonding with oxalamide oxygen) .

Pharmacokinetic Profiling : Microsomal stability assays and logP measurements guide solubility optimization .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Contradictions may arise from:

  • Purity Variations : Impurities >5% can skew assay results; orthogonal HPLC and LC-MS validate compound integrity .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH alter activity. Standardized protocols (e.g., ATP concentration in kinase assays) reduce variability .
  • Target Selectivity : Off-target effects are identified via kinome-wide profiling or CRISPR-based gene silencing .

Basic: What are the solubility challenges for this compound in biological assays?

The compound’s logP ~3.5 indicates moderate hydrophobicity, leading to:

  • Aqueous Solubility : <10 µM in PBS; co-solvents (e.g., DMSO ≤1%) or cyclodextrin-based formulations improve dissolution .
  • In Vivo Formulation : PEG-400 or Cremophor EL enhances bioavailability in animal models .

Advanced: What strategies improve metabolic stability for in vivo studies?

  • Structural Modifications : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring reduces CYP450-mediated oxidation .
  • Prodrug Design : Masking the oxalamide as an ester improves absorption, with enzymatic cleavage in target tissues .
  • Microsomal Assays : Liver microsomes (human/rat) identify metabolic hotspots (e.g., furan ring oxidation) for further optimization .

Basic: How is the compound’s purity validated in peer-reviewed studies?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>95%) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen content matches theoretical values within ±0.4% .

Advanced: What in silico tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETLab estimate bioavailability, BBB permeability, and toxicity risks .
  • MD Simulations : GROMACS assesses binding kinetics (e.g., residence time on target proteins) .

Advanced: How can researchers address low yields in the final coupling step?

  • Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing reactive intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2 h, improving yields by ~20% .

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